molecular formula C9H12N3O3P B3189024 Tris(2-cyanoethyl) phosphite CAS No. 26727-53-7

Tris(2-cyanoethyl) phosphite

Cat. No. B3189024
CAS RN: 26727-53-7
M. Wt: 241.18 g/mol
InChI Key: PAJVNEZTCILNQN-UHFFFAOYSA-N
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Description

  • Molecular Weight : Approximately 257.18 g/mol .


Molecular Structure Analysis

The compound’s molecular structure comprises three cyanoethyl (-C~2~H~5~CN) groups bonded to a central phosphorus (P) atom. The arrangement of atoms and bonds can be visualized using molecular modeling software or spectroscopic techniques .


Chemical Reactions Analysis

Tris(2-cyanoethyl) phosphite is primarily used as a phosphite-based reducing agent in organic synthesis. It participates in reactions such as Staudinger reduction , where it reduces azides to amines. Additionally, it can serve as a protecting group for aldehydes and ketones during synthetic transformations .


Physical And Chemical Properties Analysis

  • Stability : The compound is sensitive to moisture and air, so it should be handled under inert conditions .

Scientific Research Applications

1. Application in Lithium-Ion Batteries

Tris(2-cyanoethyl) phosphite and its derivatives have been studied for their effectiveness in enhancing the performance of lithium-ion batteries. For instance, Tris(trimethylsilyl) phosphite (TMSPi), a structurally related compound, demonstrates significant improvements in cyclic stability and rate capability when added to high voltage lithium nickel cobalt manganese oxide cathodes (Mai et al., 2014). Similarly, another study investigates the mechanics of TMSPi and Triethyl Phosphite (TEPi) in LiNi0.5Mn0.3Co0.2O2-graphite full cells, highlighting the formation of a P- and O-rich surface film that enhances battery performance (Peebles et al., 2017).

2. Interaction with Sulphide Minerals

Tris(2-cyanoethyl) phosphine shows notable interactions with sulphide minerals. A study utilizing diffuse reflectance infra-red Fourier transform (DRIFT) spectroscopy analyzed the surfaces of sulphide minerals treated with an aqueous solution of tris(2-cyanoethyl) phosphine. The findings indicated chemisorption through the phosphorus atom to certain minerals, signifying its potential application in mineral processing and characterization (Valli et al., 1995).

3. Crystal Data and Chemical Properties

Research on the crystal structure and properties of tris(2-cyanoethyl) phosphine oxide and its sulphide and selenide derivatives provides valuable insights into their molecular and chemical behavior. This information is crucial for understanding the compound's reactivity and potential applications in various fields, such as materials science and chemical engineering (Blake et al., 1979).

4. Reductive Applications

The reductive capabilities of tris(2-cyanoethyl) phosphine derivatives, like Tris(2-carboxyethyl) phosphine (TCEP), have been explored, particularly in the selective reduction of disulfides. This has implications in chemical synthesis and possibly in biological systems, where disulfide bonds play a crucial role (Burns et al., 1991).

Future Directions

: ChemSpider: Tris(2-cyanoethyl) phosphate

properties

IUPAC Name

tris(2-cyanoethyl) phosphite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N3O3P/c10-4-1-7-13-16(14-8-2-5-11)15-9-3-6-12/h1-3,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJVNEZTCILNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(OCCC#N)OCCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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